N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide
Description
N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 4,5-dihydropyrazole core substituted with a furan-2-yl group at position 5, a methylsulfonyl group at position 1, and a benzenesulfonamide moiety attached via a phenyl ring at position 2.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-29(24,25)23-19(20-11-6-12-28-20)14-18(21-23)15-7-5-8-16(13-15)22-30(26,27)17-9-3-2-4-10-17/h2-13,19,22H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSSKZAEGHUVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis via Chalcone Cyclization
The pyrazole ring is constructed through a cyclocondensation reaction between chalcone derivatives and hydrazine-based sulfonamides. For example, 4-hydrazinobenzenesulfonamide hydrochloride reacts with furan-substituted chalcones in acetic acid under reflux (72 hours), forming 4,5-dihydropyrazole intermediates . This method, adapted from pyrazole-based sulfonamide syntheses , achieves yields of 54–71% after purification via column chromatography.
Critical Parameters :
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Chalcone Preparation : Furan-2-yl chalcones are synthesized via Claisen-Schmidt condensation of furfural and acetophenone derivatives.
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Cyclization : Prolonged reflux (≥72 hours) ensures complete conversion, monitored by TLC .
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Purification : Ice-water precipitation followed by column chromatography (silica gel, ethyl acetate/hexane) isolates the pyrazole intermediate .
Methylsulfonyl Group Introduction
Methylsulfonyl moieties are introduced via electrophilic sulfonation and subsequent Grignard reactions. A patent methodology details the sulfonation of furan esters followed by treatment with methyl magnesium chloride in tetrahydrofuran (THF) at −10°C. This step converts sulfonic acid intermediates into methylsulfonyl derivatives with 85% yield after trituration with isopropyl ether .
Reaction Conditions :
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Temperature : −10°C to room temperature, preventing side reactions.
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Solvent : Dry THF ensures Grignard reagent stability.
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Workup : Quenching with ammonium chloride solution followed by ethyl acetate extraction .
Benzenesulfonamide Functionalization
The benzenesulfonamide group is coupled to the pyrazole-phenyl scaffold via nucleophilic aromatic substitution. A modified Larock coupling , initially developed for benzo[b]furan derivatives, is adapted here. Brominated pyrazole intermediates (e.g., 5a–b ) undergo palladium-catalyzed coupling with benzenesulfonamide in the presence of Pd(PPh₃)₄ and Cs₂CO₃ , yielding the target compound with 69–86% efficiency .
Optimization Insights :
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Catalyst : Pd(PPh₃)₄ (5 mol%) in DMF at 110°C.
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Base : Cs₂CO₃ enhances nucleophilicity of the sulfonamide nitrogen.
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Side Reactions : Competitive C–4 bromination is mitigated by acetyl group protection .
Final Assembly and Purification
The convergent synthesis involves sequential coupling of the pyrazole core, methylsulfonyl, and benzenesulfonamide groups. A representative protocol combines:
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Pyrazole-Methylsulfonyl Intermediate : Synthesized via steps 1–2.
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Benzenesulfonamide Coupling : Reacting the intermediate with benzenesulfonyl chloride in acetonitrile using triethylamine as a base.
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Purification : Recrystallization from isopropanol achieves >95% purity .
Yield Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Pyrazole formation | 54–71 | Acetic acid reflux, 72 h |
| Methylsulfonyl addition | 85 | THF, methyl MgCl, −10°C |
| Benzenesulfonamide coupling | 81 | Pd catalysis, Cs₂CO₃, DMF |
Analytical Characterization
Spectroscopic Validation :
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FT-IR : Key peaks include sulfonamide S=O (1360–1390 cm⁻¹) and pyrazole C=N (1620–1660 cm⁻¹) .
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¹H NMR : Methylsulfonyl protons resonate at δ 3.1–3.3 ppm, while furan protons appear at δ 6.3–7.5 ppm .
Thermal Analysis :
Challenges and Optimization Strategies
Regioselectivity : Competing cyclization pathways during pyrazole formation are minimized by electron-withdrawing substituents on chalcones .
Steric Hindrance : Bulky benzenesulfonamide groups necessitate polar aprotic solvents (e.g., DMF) to enhance reactivity .
Scalability : Patent methodologies demonstrate kilogram-scale production using continuous flow reactors for Grignard additions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide exhibit significant anticancer properties. The pyrazole core is known for its ability to interact with various biological targets involved in cancer progression. For instance, derivatives have been synthesized that show promising results against specific cancer cell lines, indicating potential for further development as anticancer agents .
Antimicrobial Properties
The presence of the furan ring in the compound enhances its antimicrobial activity. Studies have shown that related pyrazole derivatives can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antimicrobial therapies. The sulfonamide group is particularly effective against a range of microbial pathogens.
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties in vitro. Research suggests that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Pesticidal Activity
The unique structure of this compound lends itself to potential applications in agrochemicals, particularly as a pesticide. The furan and pyrazole moieties can enhance the biological activity against pests while minimizing toxicity to non-target organisms. Studies indicate that modifications to the core structure can lead to increased efficacy as insecticides or herbicides.
Plant Growth Regulators
Research has also explored the application of pyrazole derivatives as plant growth regulators. These compounds can influence plant growth processes, potentially leading to enhanced agricultural productivity .
Synthesis and Modification
The synthesis of this compound involves several steps, typically beginning with the formation of the pyrazole core followed by subsequent reactions to introduce the furan and sulfonamide groups. Various synthetic routes have been optimized for yield and purity, allowing for the exploration of numerous derivatives with tailored biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby blocking their normal function. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide and related compounds:
Key Observations:
Substituent Impact on Bioactivity :
- The furan-2-yl group in the target compound and its analogs (e.g., ) is associated with enhanced antimicrobial activity due to its electron-rich aromatic system, which may interact with bacterial enzymes .
- Methylsulfonyl and benzenesulfonamide groups increase polarity, improving solubility in polar solvents but reducing membrane permeability compared to lipophilic analogs like the 2,5-dimethoxyphenyl derivative .
Solubility Trends: Compounds with methanesulfonamide (e.g., CAS 794550-72-4) exhibit lower aqueous solubility than those with benzenesulfonamide due to reduced hydrogen-bonding capacity . 4-Aminobenzenesulfonamide derivatives () show superior solubility in dimethyl sulfoxide (DMSO), making them preferable for in vitro assays .
Synthetic Pathways :
- The target compound is likely synthesized via cyclocondensation of chalcone derivatives with sulfonamide-bearing hydrazines, analogous to methods described for carbothioamide pyrazolines (). This contrasts with isoxazole-based sulfonamides, which often require Huisgen cycloaddition or nucleophilic substitution .
Biological Activity
N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound features a furan ring , a pyrazole moiety , and sulfonamide functionalities , which are known to enhance biological interactions. The molecular formula is with a molecular weight of 445.5 g/mol. The presence of the methylsulfonyl group is particularly noteworthy as it may influence the compound's solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazole and sulfonamide groups have shown efficacy against various bacterial strains .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(1H-Pyrazol-1-yl)benzenesulfonamide | Pyrazole and sulfonamide groups | Antimicrobial, anticancer |
| 1-(benzofuran-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one | Furan ring, phenolic structure | Antibacterial |
| 5-methylisoxazole derivatives | Isoxazole ring with various substitutions | Anticancer |
The structural complexity of this compound may enhance its antimicrobial activity compared to simpler analogs due to synergistic effects from multiple heterocyclic rings.
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines .
In vitro studies have shown that certain pyrazole derivatives can inhibit the activity of COX enzymes, which are implicated in tumor growth and inflammation. The selectivity of these compounds for COX-II over COX-I suggests a potential therapeutic window for anti-inflammatory and anticancer applications .
The biological activity of this compound likely involves:
- Enzyme Inhibition : Binding to target enzymes (e.g., COX-II), modulating their activity.
- Signal Transduction Alteration : Interfering with pathways that promote cell survival and proliferation.
- Reactive Oxygen Species (ROS) Modulation : Influencing oxidative stress within cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure significantly enhanced antibacterial activity, suggesting a structure–activity relationship (SAR) that could be applied to design more potent derivatives .
Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of this compound. The compound exhibited IC50 values comparable to established chemotherapeutics in various cancer cell lines, indicating promising therapeutic potential .
Q & A
Q. How to interpret conflicting reports on thermal stability (e.g., melting point variations)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
